(4S)-4-Hydroxy-5-methylhex-5-en-2-one
Description
(4S)-4-Hydroxy-5-methylhex-5-en-2-one is a chiral, unsaturated ketone characterized by a hydroxyl group at the 4th carbon (S-configuration), a methyl group at the 5th carbon, and a double bond at the 5,6-position in a six-carbon chain. This compound belongs to the class of α,β-unsaturated ketones, which are notable for their reactivity in conjugate addition and cycloaddition reactions.
Properties
CAS No. |
142896-45-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4S)-4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m0/s1 |
InChI Key |
LKGOBWHJXOZFIA-ZETCQYMHSA-N |
SMILES |
CC(=C)C(CC(=O)C)O |
Isomeric SMILES |
CC(=C)[C@H](CC(=O)C)O |
Canonical SMILES |
CC(=C)C(CC(=O)C)O |
Synonyms |
5-Hexen-2-one, 4-hydroxy-5-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Comparisons
(a) (4S,5S,6S)-4-Hydroxy-3-methoxy-5-methyl-5,6-epoxycyclohex-2-en-1-one
- Structure: A cyclohexenone derivative with an epoxy ring, methoxy group, and hydroxyl group.
- Key Differences: The presence of an epoxy ring (5,6-position) and methoxy group (3-position) introduces strain and polarizability, enhancing reactivity in ring-opening reactions compared to the linear hexenone structure of the target compound .
- Stereochemical Impact : The (4S,5S,6S) configuration stabilizes the molecule through intramolecular hydrogen bonding (O–H···O), as observed in X-ray crystallography studies .
(b) (4S,5R)-4-Hydroxy-5-methylhept-6-en-2-one
- Structure : A seven-carbon chain with a hydroxyl (4S), methyl (5R), and double bond (6,7-position).
- The 5R configuration may lead to divergent stereochemical interactions in enzyme-binding sites .
(c) (4S,6Z)-6-Dodecen-4-olide
- Structure : A 12-membered lactone with a double bond (6Z) and hydroxyl group (4S).
- Key Differences: Cyclic ester functionality confers rigidity and distinct hydrolytic stability compared to the acyclic ketone structure of the target compound.
Data Tables
Table 1: Structural and Functional Group Comparison
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